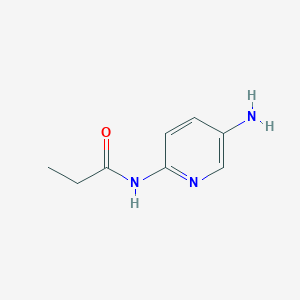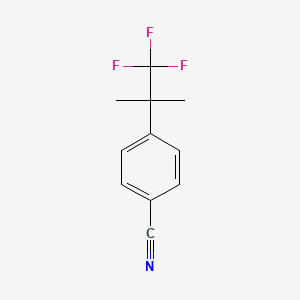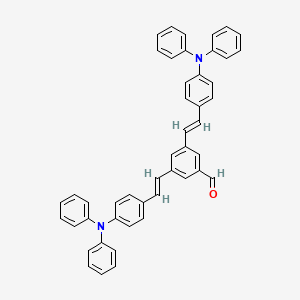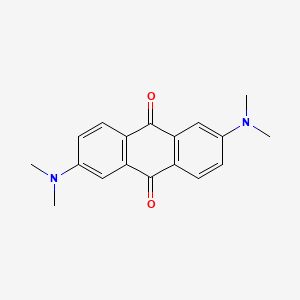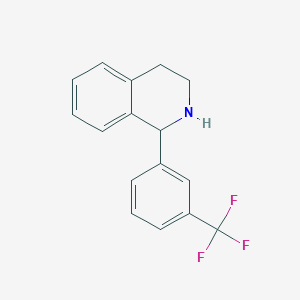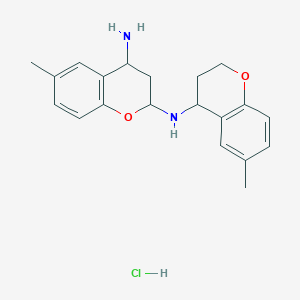![molecular formula C14H11ClO2 B13145528 5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol is a chemical compound with the molecular formula C14H11ClO2 It is known for its structural similarity to resveratrol, a naturally occurring polyphenol found in red wine and various plants
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 1,3-dihydroxybenzene.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation and nitration reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways.
相似化合物的比较
Similar Compounds
Resveratrol: 3,4’,5-Trihydroxy-trans-stilbene.
Piceatannol: 3,4,3’,5’-Tetrahydroxy-trans-stilbene.
Oxyresveratrol: 2,3’,4,5’-Tetrahydroxy-trans-stilbene.
Uniqueness
5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, stability, and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C14H11ClO2 |
|---|---|
分子量 |
246.69 g/mol |
IUPAC 名称 |
5-[(E)-2-(4-chlorophenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H11ClO2/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,16-17H/b2-1+ |
InChI 键 |
LILDZVMCXPVDFR-OWOJBTEDSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)Cl |
规范 SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


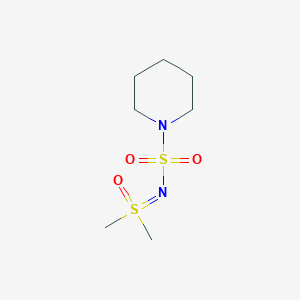
![4-Bromooxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B13145449.png)
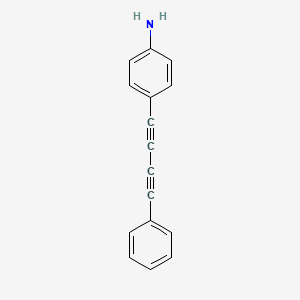
![tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13145467.png)
![[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13145470.png)

![3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13145476.png)
